Leflunomide-d4

Description

Properties

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leflunomide-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Leflunomide-d4.

This technical guide provides a comprehensive overview of this compound, a critical tool in the bioanalysis of the immunosuppressive drug Leflunomide. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physical properties, and its application as an internal standard in mass spectrometry-based quantification of Leflunomide's active metabolite, Teriflunomide.

Introduction to this compound

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726), which is responsible for its therapeutic effects. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition ultimately suppresses the proliferation of activated lymphocytes.

This compound is a stable, isotopically labeled version of Leflunomide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the unlabeled parent compound, but with identical chemical properties. This characteristic makes this compound an ideal internal standard for the quantitative analysis of Leflunomide and its active metabolite, Teriflunomide, in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Chemical Structure and Properties

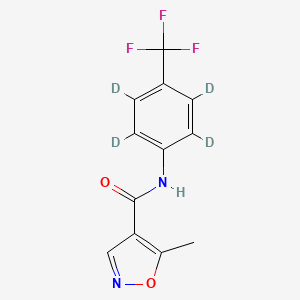

This compound is chemically designated as 5-methyl-N-[4-(trifluoromethyl)phenyl-2,3,5,6-d4]isoxazole-4-carboxamide. The four deuterium atoms are located on the phenyl ring, as depicted in the chemical structure below.

Chemical Structure of this compound:

Image Source: PubChem CID 45039652

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |

| Synonyms | This compound (phenyl-d4), 5-Methyl-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)isoxazole-4-carboxamide | [1][2] |

| CAS Number | 1189987-23-2 | [2][3] |

| Chemical Formula | C₁₂H₅D₄F₃N₂O₂ | [2][3] |

| Molecular Weight | 274.23 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d1-d4) | [3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Mechanism of Action of Leflunomide

Leflunomide, through its active metabolite Teriflunomide, functions as a selective inhibitor of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are the building blocks of DNA and RNA. Activated lymphocytes, which undergo rapid proliferation during an immune response, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.

Teriflunomide specifically targets and inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP). By blocking this step, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of activated T and B lymphocytes. This suppression of lymphocyte proliferation underlies the immunosuppressive and anti-inflammatory effects of Leflunomide.

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Teriflunomide.

Experimental Protocol: Quantification of Teriflunomide using this compound Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of Teriflunomide in human plasma using this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.

Materials and Reagents

-

Teriflunomide reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Teriflunomide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teriflunomide and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Teriflunomide Working Solutions: Prepare a series of working solutions by serially diluting the Teriflunomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

-

This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (1 µg/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Teriflunomide: 269.0 → 159.9; this compound: 273.0 → 164.0 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Data Analysis

Quantification is performed by calculating the peak area ratio of Teriflunomide to the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Teriflunomide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for the quantification of Teriflunomide.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Leflunomide's active metabolite, Teriflunomide, in biological samples. Its use as an internal standard in LC-MS/MS assays is essential for reliable pharmacokinetic and therapeutic drug monitoring studies. This technical guide has provided a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, and a detailed experimental protocol for its application. The information presented herein is intended to support researchers and drug development professionals in their analytical and clinical research endeavors involving Leflunomide.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Leflunomide-d4

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Leflunomide-d4, a crucial internal standard for the quantitative analysis of the immunosuppressive drug Leflunomide. This document is intended for researchers, scientists, and professionals in drug development and bioanalytical fields. It details the synthetic pathway, experimental protocols, and the mechanism of action of Leflunomide.

Introduction

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly metabolized in the gastrointestinal mucosa and liver to its active metabolite, teriflunomide (A77 1726). Teriflunomide is responsible for the drug's therapeutic effects. The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition curtails the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are dependent on this pathway for DNA and RNA synthesis.

Stable isotope-labeled analogues of drugs, such as this compound, are indispensable tools in pharmacokinetic and metabolic studies. They serve as ideal internal standards for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), allowing for precise and accurate quantification of the parent drug in biological matrices. The deuterium-labeled this compound, with the formal name 5-methyl-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)isoxazole-4-carboxamide, is structurally identical to Leflunomide, but its increased mass allows it to be distinguished by a mass spectrometer.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of Leflunomide, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the acylation of a deuterated aniline derivative with an isoxazole carboxylic acid chloride.

The overall reaction is the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline-2,3,5,6-d4.

Reagents and Materials

A plausible list of reagents and materials required for the synthesis is provided below.

| Reagent/Material | Grade | Supplier |

| 4-(Trifluoromethyl)aniline-2,3,5,6-d4 | ≥98% isotopic purity | Isotope Supplier |

| 5-Methylisoxazole-4-carboxylic acid | ≥98% | Chemical Supplier |

| Thionyl chloride (SOCl₂) | Reagent grade | Chemical Supplier |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Chemical Supplier |

| Toluene | Anhydrous, ≥99.8% | Chemical Supplier |

| Acetonitrile | Anhydrous, HPLC grade | Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Chemical Supplier |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Chemical Supplier |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Chemical Supplier |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Chemical Supplier |

| Deuterated chloroform (CDCl₃) | NMR grade | Chemical Supplier |

Experimental Protocols

Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride

This protocol is based on established methods for converting carboxylic acids to acid chlorides.[1][2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (approx. 5.0 eq), which also serves as the solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 5-methylisoxazole-4-carbonyl chloride is a yellow to brown oil or low-melting solid and can be used in the next step without further purification. For higher purity, distillation under reduced pressure can be performed.

Step 2: Synthesis of this compound (5-methyl-N-(4-(trifluoromethyl)phenyl-d4)isoxazole-4-carboxamide)

This step involves the coupling of the acid chloride with the deuterated aniline.[3]

-

Dissolve 4-(trifluoromethyl)aniline-2,3,5,6-d4 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 5-methylisoxazole-4-carbonyl chloride (1.1 eq) from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the cooled aniline solution with vigorous stirring over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by column chromatography on silica gel to yield the final product as a white to off-white solid.

Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution. The expected molecular ion peak for this compound (C₁₂H₅D₄F₃N₂O₂) would be at m/z ≈ 274.2, which is 4 mass units higher than that of unlabeled Leflunomide (m/z ≈ 270.2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals corresponding to the phenyl ring (typically in the range of 7.5-7.8 ppm for unlabeled Leflunomide) should be absent or significantly reduced in intensity, confirming deuteration at these positions.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |

| Molecular Weight | 274.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Overall Yield | 60-75% (Plausible) |

| Chemical Purity (by HPLC) | ≥99.0% |

| Isotopic Purity | ≥98% (d₄) |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 275.2 |

Experimental Workflow and Signaling Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Leflunomide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Leflunomide-d4. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document includes detailed data on its properties, experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflows.

Core Physical and Chemical Properties

This compound, the deuterated analog of Leflunomide, is primarily used as an internal standard in pharmacokinetic and bioanalytical studies. Its physical and chemical properties are crucial for method development, validation, and accurate quantification of Leflunomide in biological matrices.

| Property | Value | Reference |

| Chemical Name | 5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |

| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Monoisotopic Mass | 274.08671900 Da | [1] |

| Appearance | White to almost white powder or crystalline solid | [2][3][4] |

| Melting Point | 164-168 °C (Leflunomide) | [2][3] |

| Boiling Point | 289.3 °C at 760 mmHg (Leflunomide) | [3] |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO, and dimethylformamide. Practically insoluble in water. | [2][5][6] |

| pKa | 10.8 (Leflunomide) | [4][7] |

Experimental Protocols

Accurate and precise analytical methods are paramount when using this compound as an internal standard. Below are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the separation and quantification of Leflunomide and its impurities. This compound can be used as an internal standard to improve the accuracy and precision of the method.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 70:30 (v/v) has been reported for the separation of Leflunomide and its degradants.[8]

-

Another reported mobile phase is a mixture of methanol and water (60:40, v/v).[9]

Flow Rate:

-

1.0 mL/min[8]

Detection:

Internal Standard Preparation (this compound):

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

This stock solution is then diluted to the desired working concentration for spiking into calibration standards and unknown samples.

Sample Preparation (for Plasma/Serum):

-

To a known volume of plasma or serum, add a precise volume of the this compound internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent such as acetonitrile or a zinc sulfate solution in an organic solvent mixture.[3]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

The clear supernatant is then injected into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Leflunomide in biological matrices, with this compound serving as an ideal internal standard.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm (100 x 2.1 mm)[3]

-

Mobile Phase: A gradient elution using two solvents is common. For example:

-

Solvent A: 2 mM ammonium acetate and 0.1% formic acid in water.

-

Solvent B: Methanol.

-

-

Flow Rate: 0.5 mL/min[9]

-

Column Temperature: 30 °C[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Leflunomide and this compound are monitored. The transitions for Leflunomide's active metabolite, teriflunomide, and its deuterated standard have been reported.[3] The specific transitions for Leflunomide and this compound would need to be optimized.

Internal Standard and Sample Preparation: The preparation of the this compound internal standard and the biological samples follows a similar procedure to that described for HPLC, often involving protein precipitation or liquid-liquid extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Accurately weigh a few milligrams of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time) is crucial for quantitative analysis to ensure full relaxation of all protons.

-

Number of Scans: Dependent on the sample concentration, typically 16 or more scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR:

-

A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

Data Processing and Interpretation:

-

The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the isotopic labeling.

-

The chemical shifts, coupling constants, and integration of the remaining proton signals, as well as the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of Leflunomide.

Mechanism of Action and Analytical Workflows

Signaling Pathway: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[10][11] This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[10][11]

Caption: Inhibition of DHODH by Leflunomide's active metabolite.

Experimental Workflow: Bioanalytical Method Validation

The use of this compound as an internal standard is a critical component of a robust bioanalytical method validation, following guidelines from regulatory agencies like the FDA.[7][12][13][14][15]

Caption: Workflow for bioanalytical method validation using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell signaling pathways step-by-step [mindthegraph.com]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. fda.gov [fda.gov]

- 13. moh.gov.bw [moh.gov.bw]

- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 15. labs.iqvia.com [labs.iqvia.com]

A Technical Guide to the Mechanism of Action of Leflunomide-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of Leflunomide-d4 as an internal standard in the quantitative bioanalysis of leflunomide and its active metabolite, teriflunomide. The document details the principles of isotope dilution mass spectrometry, the therapeutic action of leflunomide, and a practical application of this compound in a validated bioanalytical method.

The Core Principle: Isotope Dilution and the Ideal Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a crucial component added to samples to ensure accuracy and precision.[1][2] An IS is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the instrument. Its purpose is to correct for variability that may occur during sample preparation, injection, and ionization processes.[1]

The "gold standard" for an internal standard is a stable isotope-labeled version of the analyte.[3] this compound, in which four hydrogen atoms are replaced by deuterium, serves this role perfectly for the quantification of leflunomide or its metabolite, teriflunomide.

Mechanism of Action as an Internal Standard:

-

Physicochemical Similarity : Deuterium substitution results in a negligible change in the chemical properties of the molecule. Therefore, this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the unlabeled analyte.[1]

-

Mass Differentiation : The key difference is its mass. The four deuterium atoms increase the molecular weight by four daltons. This mass difference allows a mass spectrometer to detect and differentiate the analyte and the internal standard simultaneously.[4]

-

Ratio-Based Quantification : A known quantity of this compound is added ("spiked") into every sample at the beginning of the workflow. During analysis, the ratio of the analyte's signal to the internal standard's signal is measured. Because both compounds are affected proportionally by any loss or variation during the process, this ratio remains constant.[5][6] This method, known as isotope dilution mass spectrometry (IDMS), enables highly accurate and reproducible quantification of the analyte, correcting for potential errors.[5][7]

Therapeutic Mechanism of Action of Leflunomide

To appreciate its analytical measurement, it is essential to understand the therapeutic role of leflunomide. Leflunomide is an immunomodulatory drug used primarily to treat rheumatoid arthritis.[8][9] It is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726, also known as teriflunomide.[8][10][11]

The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[12][13] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[9][14] Rapidly dividing cells, such as activated lymphocytes involved in the autoimmune response, are highly dependent on this de novo pathway.[11] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, which in turn arrests these cells in the G1 phase of the cell cycle, preventing their proliferation and dampening the immune response.[10][14]

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. osti.gov [osti.gov]

- 7. youtube.com [youtube.com]

- 8. Leflunomide - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UpToDate 2018 [doctorabad.com]

- 14. go.drugbank.com [go.drugbank.com]

Understanding the Mass Shift of Leflunomide-d4 vs. Leflunomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift observed between Leflunomide and its deuterated analogue, Leflunomide-d4. This document details the underlying principles, experimental methodologies for quantification, and the biological context of Leflunomide's mechanism of action.

Introduction to Leflunomide and Isotopic Labeling

Leflunomide is an isoxazole derivative with immunosuppressive and anti-inflammatory properties. It is a prodrug that is rapidly metabolized to its active form, teriflunomide, which is responsible for its therapeutic effects in the treatment of rheumatoid arthritis.[1][2] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This inhibition ultimately suppresses the proliferation of activated lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[2][3]

Isotopically labeled compounds, such as this compound, are essential tools in pharmaceutical research and development. In this case, four hydrogen atoms on the phenyl ring of Leflunomide are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a predictable increase in the molecule's mass without significantly altering its chemical properties. This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of Leflunomide and its metabolites in biological matrices.

The Mass Shift: Leflunomide vs. This compound

The fundamental difference between Leflunomide and this compound lies in their molecular mass, a direct result of the isotopic substitution. Deuterium (²H or D) has a nucleus containing one proton and one neutron, making it approximately twice as heavy as protium (¹H), the most common isotope of hydrogen.

The chemical formula for Leflunomide is C₁₂H₉F₃N₂O₂.[4] In this compound, four of the hydrogen atoms are replaced by deuterium atoms, resulting in the chemical formula C₁₂H₅D₄F₃N₂O₂.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| Leflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | 270.0616 |

| This compound | C₁₂H₅D₄F₃N₂O₂ | 274.23 | 274.0867 |

The mass shift of approximately 4 Da is a critical feature utilized in mass spectrometry to differentiate the analyte (Leflunomide or its metabolite) from the internal standard (this compound).

Experimental Protocol: Quantification by LC-MS/MS

The use of a deuterated internal standard is the gold standard for quantitative LC-MS/MS analysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects. Below is a representative experimental protocol for the quantification of Leflunomide's active metabolite, teriflunomide, using its deuterated analogue as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or serum sample, add an appropriate volume of the internal standard working solution (Teriflunomide-d4 in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Column Temperature | 40°C |

Tandem Mass Spectrometry

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor to product ion transitions for the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Teriflunomide | 269.1 | 160.0 |

| Teriflunomide-d4 | 273.1 | 164.0 |

Note: The m/z values correspond to the deprotonated molecules [M-H]⁻.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide's therapeutic effect is mediated by its active metabolite, teriflunomide, which targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of dihydroorotate to orotate.[5][6][7] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks of DNA and RNA.

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[3] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of these immune cells.[3]

Signaling Pathway Diagram

Caption: Inhibition of DHODH by Teriflunomide in the Pyrimidine Synthesis Pathway.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Leflunomide's active metabolite using its deuterated internal standard.

References

- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H9F3N2O2 | CID 45039652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

Leflunomide-d4 certificate of analysis and purity information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Leflunomide-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressive drug Leflunomide. This document outlines the certificate of analysis, purity information, detailed experimental protocols for its characterization, and the biochemical pathway of its non-deuterated analogue.

Certificate of Analysis and Purity Information

This compound, with the chemical formula C₁₂H₅D₄F₃N₂O₂, serves as an essential tool in pharmacokinetic and metabolic studies of Leflunomide. While a complete, batch-specific Certificate of Analysis is proprietary to the manufacturer, this guide summarizes the typical quality and purity specifications based on commercially available standards and analytical methodologies.

1.1. General Specifications

| Parameter | Specification |

| Chemical Formula | C₁₂H₅D₄F₃N₂O₂ |

| Molecular Weight | 274.23 g/mol |

| CAS Number | 1189987-23-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

1.2. Purity Specifications

The purity of this compound is determined by a combination of chromatographic and mass spectrometric techniques to ensure both chemical and isotopic integrity.

| Purity Parameter | Typical Specification | Method |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | LC-MS |

| Leflunomide (d₀) Content | <0.5% | LC-MS |

Note: A Certificate of Analysis for non-deuterated Leflunomide often shows a purity of ≥99.8% by LCMS, which serves as a benchmark for the chemical purity of its deuterated counterpart.

1.3. Potential Impurities

During the synthesis and storage of Leflunomide, several related compounds can emerge as impurities. The control and quantification of these impurities are critical for the quality of the standard.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Leflunomide Impurity A | C₇H₆F₃N | 161.12 |

| Leflunomide Impurity C | C₁₂H₉F₃N₂O₂ | 270.21 |

| Leflunomide Impurity D | C₅H₅NO₃ | 127.10 |

| Leflunomide Impurity F | C₁₂H₉F₃N₂O₂ | 270.21 |

| Leflunomide Impurity G | C₁₂H₁₂N₂O₂ | 216.24 |

| Leflunomide Impurity H | C₁₀H₇F₃N₂O | 228.17 |

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound, ensuring its identity, purity, and stability.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from its potential non-deuterated and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1M sodium perchlorate buffer (pH 4.6) in a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 10 µg/mL.

-

Procedure: Inject the sample solution into the chromatograph and record the chromatogram. The purity is calculated by the area percentage method.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic purity of this compound.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).

-

Column: UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

MRM Transitions:

-

This compound: Monitor the transition of m/z 273.1 → [specific fragment ion].

-

Leflunomide (d₀): Monitor the transition of m/z 269.1 → [specific fragment ion].

-

-

Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition.

-

Procedure: Infuse the sample into the mass spectrometer to determine the mass-to-charge ratios of the parent and product ions. Perform a full scan to identify the distribution of deuterated species (d₁, d₂, d₃, d₄) and quantify the percentage of the d₀ form.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR spectroscopy can be utilized to confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the protons on the phenyl ring, confirming successful deuteration. The characteristic signals for the methyl and isoxazole protons should remain.

-

¹⁹F NMR: The spectrum should show a signal corresponding to the -CF₃ group, confirming its presence in the molecule.

Signaling Pathway and Experimental Workflows

3.1. Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, A771726 (teriflunomide). The primary mechanism of action of A771726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes.[1][2][3][4][5] By blocking DHODH, Leflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby inhibiting the proliferation of T-cells and B-cells involved in the autoimmune response.[1][3]

Caption: Leflunomide's mechanism of action via DHODH inhibition.

3.2. Experimental Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a new batch of this compound.

References

The Pivotal Role of Leflunomide-d4 in Advancing Teriflunomide Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is a key therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. The development of robust and reliable bioanalytical methods is crucial for accurately quantifying teriflunomide concentrations in biological matrices. A cornerstone of modern quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard. In the analysis of teriflunomide, deuterated leflunomide (Leflunomide-d4) has emerged as the gold standard internal standard, playing a critical role in ensuring the accuracy and precision of pharmacokinetic studies.

This technical guide provides a comprehensive overview of the role of this compound in the pharmacokinetic analysis of teriflunomide. It details the experimental protocols, presents key quantitative data in a structured format, and visually illustrates the analytical workflow, offering a valuable resource for researchers and professionals in the field of drug development and analysis.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal IS should have physicochemical properties very similar to the analyte of interest. This compound, being a deuterated analog of the prodrug leflunomide which is rapidly converted to teriflunomide, closely mimics the behavior of teriflunomide throughout the analytical process.[3][4] This structural similarity ensures that any analytical variability affecting teriflunomide will similarly affect this compound, leading to a consistent analyte-to-IS peak area ratio and thereby enhancing the accuracy and precision of the measurement.

Experimental Protocols

The quantification of teriflunomide in biological matrices using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract teriflunomide and this compound from the biological matrix (e.g., plasma, serum, saliva) and remove interfering substances.[5][6] Two common techniques are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation (PPT): This is a rapid and straightforward method. A precipitating agent, such as acetonitrile or a solution of zinc sulfate in acetonitrile/methanol, is added to the plasma sample.[5][7] This denatures and precipitates the plasma proteins. After centrifugation, the clear supernatant containing teriflunomide and this compound is collected for analysis.

-

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte and IS into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of teriflunomide.[6][8] After mixing the plasma sample with the extraction solvent and separating the layers, the organic phase is evaporated and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: A reversed-phase C18 column is frequently used to separate teriflunomide and this compound from other endogenous components in the sample extract.[1][7][8] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically operating in the negative ion electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions.[1][8] The precursor ions ([M-H]⁻) of teriflunomide and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Quantitative Data Summary

The use of this compound as an internal standard has been validated in numerous studies for the quantification of teriflunomide. The following tables summarize key quantitative parameters from published methods.

Table 1: Mass Spectrometric Parameters for Teriflunomide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Teriflunomide | 269.1 | 160.0 | Negative ESI |

| This compound | 273.1 | 164.0 | Negative ESI |

Data sourced from multiple studies.[1][8]

Table 2: Performance Characteristics of LC-MS/MS Methods for Teriflunomide Quantification using this compound

| Parameter | Reported Range |

| Linearity Range | 5 - 500 µg/L |

| Inter-batch Precision (%CV) | 1.9 - 8.8% |

| Inter-batch Accuracy (%) | -8.4 to 8.0% |

| Intra-batch Precision (%CV) | 2.1 - 5.4% |

| Intra-batch Accuracy (%) | N/A |

| Recovery | 94 - 104% |

Data represents a summary of performance characteristics from various validated methods.[1][9]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of teriflunomide utilizing this compound as an internal standard.

Caption: Workflow for Teriflunomide Pharmacokinetic Analysis.

Signaling Pathway of Teriflunomide

Teriflunomide's mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the proliferation of activated lymphocytes.

Caption: Teriflunomide's Inhibition of Pyrimidine Synthesis.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of teriflunomide. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy and precision to reliably quantify teriflunomide concentrations in biological fluids. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this analytical approach. By enabling high-quality bioanalysis, this compound plays a pivotal role in advancing our understanding of teriflunomide's clinical pharmacology, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

- 1. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. deboni.he.com.br [deboni.he.com.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Saliva as Blood Alternative in Therapeutic Monitoring of Teriflunomide—Development and Validation of the Novel Analytical Method - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Stability of Leflunomide-d4 in Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic stability of Leflunomide-d4, a deuterated analog of the immunomodulatory drug Leflunomide. The stability of isotopically labeled compounds is a critical parameter in drug metabolism and pharmacokinetic (DMPK) studies, where they are frequently used as internal standards for quantitative bioanalysis. This document outlines the theoretical and practical considerations for assessing the stability of this compound in various biological matrices, summarizes available data, and provides detailed experimental protocols.

Introduction to Isotopic Stability and this compound

Deuterium-labeled compounds, such as this compound, are widely used in mass spectrometry-based bioanalysis due to their chemical similarity to the analyte of interest and their distinct mass difference. The stability of the deuterium label is paramount, as any loss or exchange of deuterium for hydrogen can compromise the accuracy and reliability of quantitative data. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater metabolic stability at the site of deuteration, a phenomenon known as the kinetic isotope effect. However, the potential for back-exchange in certain chemical environments and biological matrices necessitates thorough stability evaluation.

Leflunomide is a prodrug that is rapidly metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects. This compound is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify Leflunomide and teriflunomide in biological samples. The validation of such bioanalytical methods provides strong evidence for the isotopic stability of this compound under the specific conditions of sample processing and analysis.

Leflunomide's Mechanism of Action

Leflunomide's active metabolite, teriflunomide, exerts its immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[1][3][4] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of T and B cells.[2] Additionally, teriflunomide has been reported to affect other signaling pathways, including the inhibition of tyrosine kinases and the modulation of nuclear factor-kappa B (NF-κB) signaling.[3][6]

Figure 1: Simplified signaling pathway of Leflunomide's mechanism of action.

Data on Isotopic Stability of this compound

While extensive, publicly available studies detailing the long-term isotopic stability of this compound in a wide range of biological matrices are limited, its widespread and successful use as an internal standard in validated bioanalytical methods provides strong indirect evidence of its stability under specific analytical conditions. A validated LC-MS/MS method for the determination of teriflunomide in human plasma utilized this compound as the internal standard. The validation of this method, in accordance with regulatory guidelines, inherently assesses the stability and isotopic integrity of the internal standard during sample preparation and analysis.

The following tables are presented as templates for how quantitative stability data for this compound would be structured. These are based on typical stability assessments for deuterated internal standards.

Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature

| Time (hours) | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| 0 | 100 | 100.0 | 2.1 |

| 4 | 100 | 98.7 | 2.5 |

| 8 | 100 | 99.2 | 2.3 |

| 24 | 100 | 97.9 | 2.8 |

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

| Freeze-Thaw Cycle | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| 1 | 100 | 99.5 | 1.9 |

| 2 | 100 | 98.8 | 2.2 |

| 3 | 100 | 99.1 | 2.0 |

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

| Time (months) | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| 0 | 100 | 100.0 | 2.3 |

| 1 | 100 | 99.3 | 2.6 |

| 3 | 100 | 98.5 | 2.9 |

| 6 | 100 | 98.1 | 3.1 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the isotopic stability of this compound in biological matrices.

Bioanalytical Method for this compound Quantification

A validated LC-MS/MS method is essential for accurately measuring the concentration of this compound.

-

Sample Preparation:

-

Thaw biological matrix samples (e.g., plasma, urine) at room temperature.

-

To 100 µL of the sample, add a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored.

-

Stability Assessment Protocols

The stability of this compound should be evaluated under various conditions that mimic sample handling and storage.

-

Short-Term (Bench-Top) Stability:

-

Spike known concentrations of this compound into the biological matrix.

-

Keep the samples at room temperature for specified durations (e.g., 0, 4, 8, 24 hours).

-

At each time point, process and analyze the samples using the validated LC-MS/MS method.

-

Compare the results to the concentration at time zero.

-

-

Freeze-Thaw Stability:

-

Spike known concentrations of this compound into the biological matrix.

-

Freeze the samples at -80°C for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 cycles).

-

After the final cycle, process and analyze the samples.

-

Compare the results to a control sample that has not undergone freeze-thaw cycles.

-

-

Long-Term Stability:

-

Spike known concentrations of this compound into the biological matrix.

-

Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).

-

At each time point, retrieve the samples, process, and analyze them.

-

Compare the results to the initial concentration.

-

References

- 1. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Leflunomide's Active Metabolite, Teriflunomide, in Human Plasma using Leflunomide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of teriflunomide, the active metabolite of the immunosuppressive drug leflunomide, in human plasma. Due to the rapid conversion of leflunomide to teriflunomide in vivo, therapeutic drug monitoring and pharmacokinetic studies focus on the concentration of teriflunomide.[1][2] This method employs a stable isotope-labeled internal standard, Leflunomide-d4, which is metabolized to Teriflunomide-d4, ensuring accurate and precise quantification. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Leflunomide is a prodrug used in the treatment of rheumatoid arthritis and multiple sclerosis.[1][2] Following administration, it is rapidly and almost completely metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1][2][3] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting its antiproliferative and anti-inflammatory effects. Given its long half-life and interindividual pharmacokinetic variability, monitoring teriflunomide plasma concentrations is crucial for optimizing therapy and minimizing potential side effects.[3]

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and compensates for matrix effects and variations in sample processing and instrument response, is essential for achieving accurate and reproducible results. This application note provides a detailed protocol for the determination of teriflunomide in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Pathway

Metabolic conversion of Leflunomide to its active metabolite, Teriflunomide.

Experimental Protocols

Materials and Reagents

-

Leflunomide and Teriflunomide reference standards

-

This compound (or Teriflunomide-d4) internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Equipment

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

-

Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a rapid gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 3 minutes[4] |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4][5] |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Data Acquisition and Processing

Data were acquired in the Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ions is critical for selectivity and sensitivity.

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Teriflunomide | 269.1[5][6] | 160.0[5][6] | 150 | -25 |

| Teriflunomide-d4 (from this compound) | 273.1[5][6] | 164.0[5][6] | 150 | -25 |

Method Validation

The method was validated for linearity, accuracy, precision, and stability.

| Parameter | Result |

| Linearity Range | 5 - 500 µg/L[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-batch Precision (%CV) | 1.9% to 8.8%[5] |

| Inter-batch Accuracy (%) | -8.4% to 8.0%[5] |

| Intra-batch Precision (%CV) | 2.1% to 5.4%[5] |

| Intra-batch Accuracy (%) | 5.7% to 7.1%[5] |

Experimental Workflow

Workflow for the LC-MS/MS analysis of Teriflunomide in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of teriflunomide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

References

- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]

- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. db.cngb.org [db.cngb.org]

- 5. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Leflunomide's Active Metabolite in Human Plasma using Leflunomide-d4 as an Internal Standard

Introduction

Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] It is a prodrug that is rapidly and almost completely metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[3][4] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This inhibition leads to a decrease in the proliferation of activated lymphocytes, which play a crucial role in the pathogenesis of rheumatoid arthritis. Due to significant interindividual variability in the pharmacokinetics of teriflunomide, therapeutic drug monitoring (TDM) is beneficial to optimize treatment and minimize adverse effects.[3][5] This document provides a detailed protocol for the quantitative analysis of teriflunomide in human plasma samples using Leflunomide-d4 as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action: Leflunomide and Teriflunomide

Leflunomide exerts its immunosuppressive effects through its active metabolite, teriflunomide. Teriflunomide is a selective and reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as activated lymphocytes. This leads to a cytostatic effect on T-cells and B-cells, thereby reducing inflammation and joint damage in rheumatoid arthritis.

Mechanism of action of Leflunomide via its active metabolite Teriflunomide.

Quantitative Analysis of Teriflunomide in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of teriflunomide in human plasma, utilizing its deuterated analog, this compound, as the internal standard.

Experimental Workflow

The analytical process involves several key steps, from sample collection and preparation to data acquisition and analysis. The workflow is designed to ensure accuracy, precision, and high-throughput analysis.

Workflow for the analysis of Teriflunomide in human plasma.

Materials and Reagents

-

Teriflunomide certified reference standard

-

This compound (or Teriflunomide-d4) certified reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with anticoagulant, e.g., EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of teriflunomide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the teriflunomide stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and quality control samples at low, medium, and high concentrations.

2. Sample Preparation

-

Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

-

Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Typical Condition |

| LC System | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Reaction Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Teriflunomide) | m/z 269.1 → 160.0[7][8] |

| MRM Transition (this compound/Teriflunomide-d4) | m/z 273.1 → 164.0[7][8] |

| Dwell Time | 100 - 200 ms |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[3] |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[3][7] |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). |

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of teriflunomide in human plasma using this compound as an internal standard.

| Parameter | Reported Values |

| Linearity Range | 5 - 500 µg/L[7][8], 0.001 - 200 µg/mL[3][9] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[9], 5 ng/mL[5] |

| Intra-day Precision (%CV) | 2.1 - 5.4%[7] |

| Inter-day Precision (%CV) | 1.9 - 8.8%[7], 5.7 - 7.1%[8] |

| Accuracy (% Bias) | -8.4 to 8.0%[7], -5.02 to 5.00%[3] |

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of teriflunomide in human plasma. This protocol is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving leflunomide. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deboni.he.com.br [deboni.he.com.br]

Quantitative Analysis of Teriflunomide Using Leflunomide-d4 as an Internal Standard

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Teriflunomide is the active metabolite of leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and multiple sclerosis.[1][2][3] Leflunomide is a prodrug that is rapidly and almost completely metabolized to teriflunomide in vivo through the opening of its isoxazole ring.[1][4] The therapeutic efficacy and potential toxicity of leflunomide are attributed to teriflunomide. Therefore, the quantitative analysis of teriflunomide in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note describes a robust and sensitive method for the quantitative analysis of teriflunomide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Leflunomide-d4 as an internal standard (IS).

Principle

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in the negative ion Multiple Reaction Monitoring (MRM) mode. This compound is used as the internal standard to ensure high accuracy and precision of the quantification.

Metabolic Pathway

Leflunomide undergoes in-vivo biotransformation to its active metabolite, teriflunomide. This conversion is a critical step for its pharmacological activity.

Metabolic conversion of Leflunomide to Teriflunomide.

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

Experimental workflow for teriflunomide analysis.

Quantitative Data Summary

The following tables summarize the key parameters for the quantitative analysis of teriflunomide using this compound as an internal standard.

Table 1: LC-MS/MS Parameters

| Parameter | Teriflunomide | This compound (IS) |

| Ionization Mode | Negative Ion ESI | Negative Ion ESI |

| MRM Transition (m/z) | 269.1 → 160.0[5][6] | 273.1 → 164.0[5][6] |

| Collision Energy (V) | 21[7] | 21[7] |

| Dwell Time (ms) | 200 | 200 |

Table 2: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8] or equivalent |

| Mobile Phase A | 0.5 mM Ammonium Acetate in Water with 0.02% Formic Acid[6] |

| Mobile Phase B | Acetonitrile with 0.02% Formic Acid[6] |

| Flow Rate | 0.5 mL/min[6] |

| Column Temperature | 30 °C[9] |

| Injection Volume | 10 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 500 µg/L[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-batch Precision (%CV) | 1.9% to 8.8%[5] |

| Inter-batch Accuracy (%) | -8.4% to 8.0%[5] |

| Intra-batch Precision (%CV) | 2.1% to 5.4%[5] |

| Recovery | 97.92% to 108.33%[9] |

Protocols

1. Materials and Reagents

-

Teriflunomide certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with appropriate anticoagulant)

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of teriflunomide and this compound in acetonitrile.

-